molecular formula C22H16N4O4S B3708145 N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-nitrobenzamide

N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-nitrobenzamide

Cat. No.: B3708145
M. Wt: 432.5 g/mol
InChI Key: BOILUSQTJZSVBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-nitrobenzamide typically involves a multi-step process. One common method starts with the condensation of 2-aminophenol with an aldehyde to form the benzoxazole core . This intermediate is then subjected to further reactions to introduce the nitrobenzamide and carbamothioyl groups. The reaction conditions often involve the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the efficiency and yield of the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can help in achieving higher yields and purity. Additionally, solvent-free conditions and recyclable catalysts are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to various substituted benzoxazole derivatives .

Scientific Research Applications

N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-nitrobenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyphenyl)benzoxazole
  • 2-(2-Hydroxyphenyl)benzothiazole
  • 2-Mercaptobenzimidazole

Uniqueness

N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike other benzoxazole derivatives, this compound has a nitrobenzamide group that enhances its reactivity and potential for various applications .

Properties

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4S/c1-13-9-10-15(21-23-17-7-2-3-8-19(17)30-21)12-18(13)24-22(31)25-20(27)14-5-4-6-16(11-14)26(28)29/h2-12H,1H3,(H2,24,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOILUSQTJZSVBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=S)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-nitrobenzamide
Reactant of Route 5
N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.